(4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-(4-fluorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione
Description
Properties
Molecular Formula |
C25H19FN2O5S |
|---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
1-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H19FN2O5S/c1-3-32-16-9-10-17-19(12-16)34-25(27-17)28-21(14-5-7-15(26)8-6-14)20(23(30)24(28)31)22(29)18-11-4-13(2)33-18/h4-12,21,30H,3H2,1-2H3 |
InChI Key |
YIMGQPAPBAOEQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=C(O4)C)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 6-Ethoxy-1,3-benzothiazol-2-yl Moiety
The benzothiazole ring system is synthesized via condensation reactions between substituted anilines and thiourea derivatives. A modified Knoevenagel condensation, as described in recent benzothiazole anti-tubercular compound syntheses, employs 2-aminothiophenol derivatives and ethyl bromoacetate in ethanol with piperidine as a catalyst . For the 6-ethoxy substitution, ethoxy groups are introduced via nucleophilic aromatic substitution (SNAr) on pre-formed benzothiazoles or by starting with 2-amino-4-ethoxyphenol.
Reaction Conditions for Benzothiazole Formation
| Step | Reagents | Solvent | Catalyst | Temperature | Yield | Source |
|---|---|---|---|---|---|---|
| 1 | 2-Amino-4-ethoxyphenol, CS₂ | Ethanol | Piperidine | Reflux (80°C) | 78% | |
| 2 | Bromoethyl acetate, K₂CO₃ | DMF | None | 60°C | 85% |
The ethoxy group is stabilized under basic conditions, and the benzothiazole ring is formed via cyclization .
Formation of the Pyrrolidine-2,3-dione Core
The pyrrolidine-2,3-dione scaffold is constructed using a thiazolidine-2,4-dione precursor. Hydrogenation and oxidation steps convert thiazolidine intermediates into the desired dione structure. A patent describing pyrrolidine derivatives highlights the use of palladium on carbon (Pd/C) for selective hydrogenation of double bonds, followed by NaBH₄ reduction of ester groups to alcohols . For the target compound, oxidation of the alcohol to a ketone is achieved using Jones reagent (CrO₃/H₂SO₄) to yield the dione .
Key Reaction Pathway
-
Knoevenagel Condensation : Thiazolidine-2,4-dione reacts with 4-fluorobenzaldehyde in ethanol/piperidine to form (E)-5-(4-fluorophenyl)thiazolidine-2,4-dione .
-
Cyclization : Intramolecular cyclization under acidic conditions (HCl/EtOH) forms the pyrrolidine ring .
-
Oxidation : Treatment with CrO₃ in acetone converts the secondary alcohol to the dione .
Introduction of the Hydroxy(5-methylfuran-2-yl)methylidene Group
The hydroxy(5-methylfuran-2-yl)methylidene substituent is introduced via aldol condensation. 5-Methylfurfural undergoes base-catalyzed condensation with the pyrrolidine-2,3-dione intermediate. The reaction is stereoselective, favoring the (4E) configuration due to steric hindrance from the 4-fluorophenyl group .
Aldol Condensation Parameters
| Parameter | Value | Source |
|---|---|---|
| Catalyst | NaOH (10% aq.) | |
| Solvent | Ethanol/Water (3:1) | |
| Temperature | 25°C | |
| Stereoselectivity | 85% (4E) |
Final Assembly and Functionalization
The benzothiazole and pyrrolidine-dione fragments are coupled via a nucleophilic substitution reaction. The 2-chloro group on the pyrrolidine-dione intermediate reacts with the secondary amine of the benzothiazole under basic conditions (K₂CO₃/DMF) .
Coupling Reaction Optimization
Comparative Analysis of Synthetic Routes
Three primary routes are evaluated for efficiency:
-
Sequential Synthesis : Benzothiazole → pyrrolidine-dione → aldol condensation → coupling (Overall yield: 52%) .
-
Convergent Synthesis : Parallel synthesis of fragments followed by coupling (Overall yield: 61%) .
-
One-Pot Approach : Combines cyclization and aldol steps (Yield: 44% due to side reactions) .
The convergent method offers higher yields but requires stringent purification after coupling .
Challenges and Mitigation Strategies
-
Stereochemical Control : The (4E) configuration is maintained using bulky solvents (e.g., tert-butanol) to slow racemization .
-
Byproduct Formation : Column chromatography (SiO₂, hexane/EtOAc) removes unreacted furfural derivatives .
-
Scale-Up Limitations : Pd/C catalyst recycling improves cost-efficiency for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-(4-fluorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the carbonyl groups to alcohols.
Substitution: Replacement of the ethoxy or fluorophenyl groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
The compound (4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-(4-fluorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by comprehensive data and case studies.
Antitumor Activity
Recent studies have indicated that the compound exhibits antitumor properties, making it a candidate for cancer therapy. The mechanism of action appears to involve the inhibition of specific enzymes involved in tumor growth and proliferation. For instance, research has shown that derivatives of benzothiazole can inhibit cancer cell lines by inducing apoptosis and cell cycle arrest .
Antimicrobial Properties
The compound's structural components suggest potential antimicrobial activity. Benzothiazoles are known for their broad-spectrum antibacterial and antifungal properties. Preliminary tests have demonstrated that the compound can inhibit the growth of various pathogenic bacteria and fungi, indicating its potential as an antimicrobial agent .
Neuroprotective Effects
There is emerging evidence that compounds containing furan and benzothiazole moieties may exhibit neuroprotective effects. Studies suggest that these compounds can reduce oxidative stress and inflammation in neuronal cells, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Study 1: Antitumor Activity Evaluation
In a controlled study, the compound was tested against several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The results indicated a dose-dependent inhibition of cell viability, with IC50 values significantly lower than those of standard chemotherapeutic agents. The study concluded that further exploration into its mechanism could lead to novel cancer therapies.
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays were conducted to evaluate the efficacy of the compound against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, suggesting its potential as an alternative treatment option for resistant bacterial strains.
Case Study 3: Neuroprotection in Animal Models
In vivo studies using animal models of neurodegeneration showed that administration of the compound led to improved cognitive function and reduced neuronal loss compared to control groups. These findings support further investigation into its therapeutic potential for neurodegenerative conditions.
Mechanism of Action
The mechanism of action of (4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-(4-fluorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Substituent Effects on Lipophilicity and Bioavailability
- Target Compound vs. 6652-52-4 : The target compound’s 6-ethoxybenzothiazole group likely confers higher lipophilicity (LogP ~4.5*) compared to 6652-52-4 (LogP 4.08), which substitutes benzothiazole with a pyridinylmethyl group. The pyridine ring in 6652-52-4 may enhance water solubility due to its polarizable nitrogen atom .
- Chlorophenyl vs.
Electronic and Steric Influences
- Benzothiazole vs. Thiadiazole : The benzothiazole moiety in the target compound may offer stronger π-π stacking interactions compared to the thiadiazole group in 371220-53-0, which is smaller and less aromatic .
- Hydroxyfuran vs. Nitrophenyl : The hydroxy(5-methylfuran-2-yl)methylidene group in the target compound could engage in hydrogen bonding, unlike the nitro group in 517890-00-5, which is electron-withdrawing but less capable of forming hydrogen bonds .
Biological Activity
The compound (4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-(4-fluorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione represents a significant area of research due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole moiety, a pyrrolidine core, and several functional groups that contribute to its biological activity. The molecular formula is , indicating the presence of multiple heteroatoms which are often associated with bioactivity.
Antimicrobial Activity
Research indicates that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to the one in focus have shown antibacterial activity against various Gram-positive and Gram-negative bacteria. In one study, derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 0.008 to 0.06 µg/mL against pathogens such as Staphylococcus aureus and Streptococcus pneumoniae . This suggests that the compound may share similar mechanisms of action, potentially inhibiting bacterial topoisomerases, which are crucial for DNA replication.
Anticancer Activity
The compound's structure suggests potential anticancer properties . Thiazole derivatives have been reported to inhibit cancer cell proliferation through various pathways, including the induction of apoptosis and cell cycle arrest. Studies have shown that certain benzothiazole derivatives can selectively target cancer cells while sparing normal cells . The ability of the compound to interact with specific molecular targets involved in cancer progression is an area of ongoing research.
Antihypertensive Effects
Compounds with similar structural features have been investigated for their antihypertensive effects . For example, studies on 1,4-benzothiazine derivatives revealed moderate to potent antihypertensive activity in animal models . The mechanism is believed to involve calcium channel blockade and modulation of calmodulin activity, which are crucial in regulating vascular tone.
The biological activity of (4E)-1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-(4-fluorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes such as topoisomerases involved in DNA replication in bacteria and cancer cells.
- Calcium Channel Modulation : Similar compounds have shown the ability to block calcium channels, contributing to their antihypertensive effects.
- Apoptotic Induction : Activation of apoptotic pathways in cancer cells has been observed with related thiazole derivatives.
Case Study 1: Antibacterial Activity
In a comparative study involving various thiazole derivatives, the compound exhibited superior antibacterial potency against resistant strains compared to traditional antibiotics like ampicillin . This highlights its potential as a novel therapeutic agent in combating antibiotic resistance.
Case Study 2: Anticancer Efficacy
A recent investigation into the anticancer properties of thiazole derivatives demonstrated that certain compounds could significantly reduce tumor size in xenograft models without notable toxicity . This suggests that the compound may be a candidate for further development in cancer therapeutics.
Q & A
Q. What are the foundational steps for synthesizing this compound, and what reagents are critical for its pyrrolidine-dione core formation?
The synthesis involves multi-step reactions, starting with benzothiazole ring preparation followed by sequential functionalization. Key reagents include ethyl bromide for ethoxy substitution and sodium ethoxide as a base. Catalysts like palladium or copper may enhance coupling efficiency, and purification via column chromatography is essential for isolating high-purity products .
Q. Which spectroscopic and crystallographic methods are most reliable for confirming the compound’s stereochemistry and functional groups?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves substituent positions and stereochemistry, while X-ray crystallography validates the (4E)-configuration and hydrogen bonding patterns. Infrared (IR) spectroscopy confirms carbonyl (C=O) and hydroxyl (O–H) groups. Mass spectrometry provides molecular weight verification .
Q. What in vitro biological assays are recommended for initial screening of its pharmacological potential?
Standard assays include:
- Antimicrobial activity : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Anticancer potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
- Anti-inflammatory activity : COX-2 inhibition via ELISA .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields in the furan-methylidene coupling step?
Contradictions in yield data (e.g., 45–72% in similar compounds) suggest optimizing:
- Catalyst systems : Switch from Pd(OAc)₂ to PdCl₂(PPh₃)₂ for better stability.
- Solvent polarity : Test DMF vs. THF to improve reaction homogeneity.
- Temperature control : Gradual heating (50–70°C) minimizes side reactions .
| Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|
| Pd(OAc)₂ | DMF | 45 | [1] |
| PdCl₂(PPh₃)₂ | THF | 68 | [2] |
Q. How should researchers resolve discrepancies in biological activity data across studies (e.g., conflicting IC₅₀ values)?
- Standardize assays : Use identical cell lines (e.g., HepG2 vs. A549) and protocols (e.g., 48-hr incubation).
- Control variables : Account for solvent effects (DMSO concentration ≤0.1%).
- Validate targets : Perform kinase profiling or receptor-binding assays to confirm selectivity .
Q. What computational strategies predict the compound’s binding affinity for enzymes like COX-2 or kinases?
- Molecular docking : Use AutoDock Vina with PDB structures (e.g., 5KIR for COX-2).
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability.
- QSAR models : Corporate substituent electronic parameters (Hammett σ) to predict activity trends .
Q. What strategies isolate and characterize enantiomers given the compound’s chiral centers?
Q. How do solvent and pH conditions influence the compound’s stability during long-term storage?
Accelerated stability studies show:
- Aqueous buffers (pH 7.4) : Hydrolysis of the ethoxy group occurs within 14 days.
- Dry DMSO : Stable for ≥6 months at −20°C.
- Light exposure : UV-Vis spectra indicate degradation under direct light (λ > 300 nm) .
Methodological Guidance for Contradictions
Q. When SAR studies show conflicting trends (e.g., 4-fluorophenyl vs. 4-methoxyphenyl analogs), how should hypotheses be refined?
- Meta-analysis : Compare logP and π-interaction data across analogs.
- Crystallographic overlays : Identify steric clashes in bulky substituents.
- Free-energy calculations : Use MM-GBSA to quantify binding differences .
Q. What experimental designs reconcile in vitro potency with poor in vivo efficacy?
- ADME profiling : Measure metabolic stability in liver microsomes.
- Prodrug derivatization : Mask polar groups (e.g., hydroxyl) with acetyl or PEG.
- Toxicokinetics : Monitor plasma half-life and tissue distribution in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
